![molecular formula C8H18ClNO B2971203 2-(Piperidin-1-yl)propan-1-ol hydrochloride CAS No. 90226-84-9](/img/structure/B2971203.png)
2-(Piperidin-1-yl)propan-1-ol hydrochloride
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Overview
Description
“2-(Piperidin-1-yl)propan-1-ol hydrochloride” is a synthetic compound that belongs to the class of piperidine derivatives . It’s important to note that the exact compound you’re asking about might not be widely studied or used, so the available information might be limited or related to similar compounds.
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of these compounds has been a significant part of modern organic chemistry due to their importance in drug design .Scientific Research Applications
Donepezil A Clinical Review of Current and Emerging Indications
Donepezil hydrochloride, a piperidine derivative, is a central acetylcholinesterase inhibitor used primarily for treating mild-to-moderate Alzheimer's disease. Its therapeutic effects stem from enhancing cholinergic function by increasing the concentration of acetylcholine through the reversible inhibition of its hydrolysis by acetylcholinesterase. The compound is well-absorbed orally, with peak plasma concentrations achieved 3-4 hours post-administration. Its long elimination half-life supports once-daily dosing. Research indicates its potential beyond Alzheimer's disease, suggesting possible applications in treating cognitive impairments related to other neurological conditions (G. Román & S. Rogers, 2004).
Black Pepper and Piperine Diverse Physiological Effects
Piperine, the pungent principle of black pepper (Piper nigrum), exhibits several pharmacological effects. It stimulates digestive enzymes, enhancing the digestive capacity and significantly reducing gastrointestinal transit time. Piperine's antioxidative properties protect against oxidative damage by inhibiting free radicals. Furthermore, it inhibits hepatic and intestinal enzymes involved in drug metabolism, thereby enhancing the bioavailability of various therapeutic drugs. Despite initial safety concerns as a food additive, subsequent studies have confirmed the safety of black pepper and piperine, highlighting their anti-mutagenic and anti-tumor effects (K. Srinivasan, 2007).
Piper Species Phytochemistry, Biological Activities, and Applications
Piper species are known for their rich content of secondary metabolites, including essential oils and piperidine alkaloids, which have shown significant biological effects on human health. These species are used traditionally to treat various ailments and are now recognized for their antioxidant, antimicrobial, and therapeutic potentials against chronic disorders. The review covers the habitats, cultivation, and comprehensive literature on the chemical constituents and biological activities of Piper plants, suggesting a potential role in natural antioxidants and antimicrobial agents in food preservation (B. Salehi et al., 2019).
Neurobiology of Phencyclidine Pharmacological Spectrum
Phencyclidine, another piperidine derivative, is distinguished by its unique spectrum of pharmacological activity. It acts at various levels of the central nervous system, altering reactivity to sensory inputs. This compound demonstrates complex effects depending on dose and species, with notable sensitivity in schizophrenic subjects. It's characterized by its ability to induce changes in the central nervous system without causing liver toxicity, highlighting a distinct pharmacological profile from other psychotomimetic or anesthetic drugs (E. Domino, 1964).
Piperazine Derivatives for Therapeutic Use A Patent Review
Piperazine, a crucial scaffold in drug design, is found in various drugs across multiple therapeutic categories. This review covers patents involving piperazine compounds with therapeutic uses, emphasizing its versatility and potential as a building block for drug discovery. It discusses the evolution of piperazine-based molecules from being recognized primarily for CNS activity to a broader spectrum of pharmacological properties. The flexibility of piperazine in drug design is evident from its application in creating compounds with varied medicinal potential, underscoring the ongoing interest in exploring this entity for new therapeutics (A. Rathi et al., 2016).
Future Directions
Piperidine derivatives, including “2-(Piperidin-1-yl)propan-1-ol hydrochloride”, continue to be an area of interest in drug discovery due to their wide range of potential therapeutic applications . More research is needed to fully understand the properties and potential uses of this specific compound.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are often used in the pharmaceutical industry and have been found in more than twenty classes of pharmaceuticals . They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It’s known that the mechanism of action of centrally active anticholinergic drugs such as biperiden, a related piperidine derivative, is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
properties
IUPAC Name |
2-piperidin-1-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8,10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQQFJKQADFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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